GSK-3 インヒビター II

概要

説明

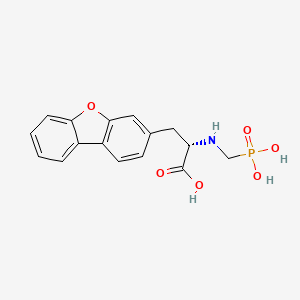

SPC, with the chemical formula C₂₃H₄₉N₂O₅P, is a sphingosine metabolite. It plays a crucial role in intracellular and extracellular signaling. SPC has been studied for its neurotrophic effects in cerebellar granule neurons and PC-12 cells .

科学的研究の応用

SPC’s diverse applications span multiple fields:

Neurobiology: Neurotrophic effects, as mentioned earlier.

Cardiovascular Research: SPC’s role in vascular contraction and diseases like cerebral infarction and myocardial infarction.

Cancer Research: Investigating its anti-tumor properties.

Inflammation and Immunity: SPC influences immune responses.

作用機序

SPC acts as a ligand for endothelial differentiation gene receptor 3 (EDG3). It mobilizes intracellular calcium via an IP3-independent pathway. Additionally, it stimulates CCL2 production, potentially contributing to atherosclerosis development.

Safety and Hazards

将来の方向性

GSK-3beta Inhibitor II has potential therapeutic applications in treating multiple pathological disorders such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and more . There is a great interest in developing potent and safe GSK-3 inhibitors in clinical practice . The development of substrate competitive inhibitors (SCIs) for other protein kinases is proposed .

生化学分析

Biochemical Properties

GSK-3 Inhibitor II interacts with the GSK-3 enzyme, which consists of two isoforms, GSK-3α and GSK-3β . These isoforms are constitutively active and are primarily regulated through inhibition . GSK-3 Inhibitor II targets these enzymes, leading to their inactivation mainly through phosphorylation at Ser residues by a variety of upstream kinases . This interaction results in the attenuation of the signaling pathway, thereby influencing various key functions in healthy cells .

Cellular Effects

GSK-3 Inhibitor II has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce apoptosis, attenuate inflammation, modulate axon and dendrite growth and repair, and regulate synaptic plasticity . Furthermore, GSK-3 Inhibitor II can affect the regulation of proteins of the BCL-2 family, thereby exhibiting pro-apoptotic activity .

Molecular Mechanism

The molecular mechanism of action of GSK-3 Inhibitor II involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, GSK-3 Inhibitor II inhibits the enzymatic activity of GSK-3 isoforms through phosphorylation at Ser residues . This inhibition leads to the attenuation of the signaling pathway, thereby affecting the activity of multiple oncogenic proteins and up-regulating pathways critical for cell proliferation, survival, and drug-resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GSK-3 Inhibitor II can change over time. Moreover, chronic treatment with GSK-3 inhibitors can lead to down-regulation of insulin receptor, IRS-1, IRS-2, and Akt1 levels .

Dosage Effects in Animal Models

The effects of GSK-3 Inhibitor II can vary with different dosages in animal models. For instance, it has been shown to have efficacy in several animal models of retinal disease, reducing hypoxia and promoting correct neovascularization

Metabolic Pathways

GSK-3 Inhibitor II is involved in several metabolic pathways. It interacts with enzymes such as glycogen synthase, opposing glucose conversion into glycogen . Moreover, it regulates other physiological functions, including cell proliferation, differentiation, apoptosis, and embryonic development . It also affects glycolysis, as indicated by reduced levels of ATP and pyruvate in cells treated with GSK-3 inhibitors .

Transport and Distribution

Gsk-3, the target of this inhibitor, is predominantly localized in the cytoplasm but is also found in the nucleus . Its subcellular localization changes in response to stimuli .

Subcellular Localization

Gsk-3, the target of this inhibitor, is mainly a cytosolic enzyme, but there are pools of mitochondrial and nuclear GSK-3 . The nuclear GSK-3 continuously shuttles from the nucleus to the cytoplasm and vice-versa . This suggests that GSK-3 Inhibitor II may also be found in these subcellular locations, potentially affecting its activity or function.

準備方法

Synthetic Routes:

SPC can be synthesized through various routes, including enzymatic reactions and chemical transformations. One common method involves phosphorylation of sphingosine using phosphocholine as the phosphate donor.

Reaction Conditions:

The reaction typically occurs under mild conditions, with appropriate catalysts and solvents. The stereochemistry of the product is essential, as SPC exists in both D-erythro and L-threo forms.

Industrial Production:

While SPC is not widely produced industrially, research laboratories often synthesize it for studies.

化学反応の分析

SPC undergoes several reactions:

Phosphorylation: The addition of a phosphate group to sphingosine.

Hydrolysis: Cleavage of the phosphocholine ester bond.

Metabolism: SPC participates in lipid metabolism pathways.

Common reagents include phosphocholine, enzymes (kinases), and mild acids/bases. Major products include phosphorylated sphingosine derivatives.

類似化合物との比較

SPC’s uniqueness lies in its bioactivity and signaling properties. Similar compounds include other sphingolipids like sphingosine-1-phosphate (S1P) and ceramide derivatives.

特性

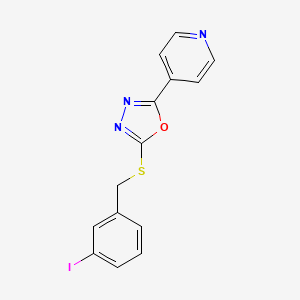

IUPAC Name |

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHRPGSSSVYBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424894 | |

| Record name | GSK-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478482-75-6 | |

| Record name | GSK-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1662939.png)

![Benzaldehyde, 3-chloro-, [(3-chlorophenyl)methylene]hydrazone](/img/structure/B1662941.png)

![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)